WAY 208466

Catalog No.
S1936131
CAS No.
633304-27-5
M.F
C17H18FN3O2S
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WAY 208466

CAS Number

633304-27-5

Product Name

WAY 208466

IUPAC Name

2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine

Molecular Formula

C17H18FN3O2S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C17H18FN3O2S/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14/h3-8,11-12H,9-10H2,1-2H3

InChI Key

SFSFIDVAEMDPIP-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(2-(3-(3-fluorophenylsulfonyl)-1H-pyrrolo(2,3-b)pyridin-1-yl)ethyl)-N,N-dimethylamine, WAY-208466

Canonical SMILES

CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F

WAY 208466 (free base CAS: 633304-27-5; dihydrochloride CAS: 1207064-61-6) is a highly potent, fully efficacious 5-HT6 receptor agonist. In procurement and assay design, it is primarily selected for its combination of 100% receptor efficacy (Emax = 100%), >100-fold target selectivity over other CNS receptors, and high aqueous processability in its salt form. Unlike broader serotonergic modulators, WAY 208466 specifically elevates cortical GABA levels without perturbing baseline glutamate or norepinephrine, making it a definitive reference standard for neurochemical profiling, chronic in vivo behavioral modeling, and secondary messenger screening [1].

Substituting WAY 208466 with generic 5-HT ligands, partial agonists (such as E-6801), or less soluble analogs introduces severe assay liabilities. Partial agonists fail to achieve maximal downstream cAMP accumulation, compressing the dynamic range of secondary messenger assays. Furthermore, many alternative 5-HT6 agonists induce rapid neurochemical tolerance upon repeated administration or require complex, non-physiological lipid vehicles due to poor aqueous solubility. Utilizing WAY 208466 dihydrochloride eliminates these variables, ensuring sustained efficacy in chronic (14-day) dosing paradigms and allowing for straightforward aqueous formulation in both in vivo and in vitro workflows [1].

100% Receptor Efficacy for Maximum Assay Dynamic Range

WAY 208466 acts as a full agonist at the human 5-HT6 receptor, achieving an Emax of 100% (EC50 = 7.3 nM). In contrast, closely related analogs like WAY-181187 reach only 93% efficacy, and partial agonists such as E-6801 fail to fully stimulate cAMP production. This absolute efficacy guarantees maximal signal generation in downstream secondary messenger assays [1].

Evidence Dimension5-HT6 Receptor Efficacy (Emax)
Target Compound DataWAY-208466: Emax = 100% (EC50 = 7.3 nM)
Comparator Or BaselineWAY-181187 (Emax = 93%) and partial agonists (sub-maximal efficacy)
Quantified DifferenceProvides complete 100% receptor activation, maximizing the downstream cAMP signal compared to partial agonists.
ConditionsIn vitro human 5-HT6 receptor cAMP accumulation assay

Procuring a true full agonist ensures the widest possible signal-to-noise ratio in high-throughput screening and secondary messenger assays.

Absence of Neurochemical Tolerance in Chronic Dosing

A critical failure point for many serotonergic agonists is the rapid onset of receptor desensitization. WAY 208466 demonstrates no neurochemical tolerance, maintaining significantly elevated cortical GABA levels even after 14 days of chronic administration (10 mg/kg, s.c.). This stable longitudinal profile is a major differentiator against standard desensitizing agents that require constant dose escalation [1].

Evidence DimensionCortical GABA Elevation Maintenance
Target Compound DataWAY-208466: Sustained GABA elevation at day 14
Comparator Or BaselineStandard desensitizing serotonergic agonists: Rapid downregulation of neurochemical response
Quantified DifferenceMaintains 100% of its neurochemical efficacy over a 14-day chronic dosing period.
ConditionsIn vivo rat frontal cortex microdialysis (14-day administration)

Eliminates the need for complex dose-escalation protocols in chronic behavioral studies, ensuring reproducible longitudinal data.

High Aqueous Solubility for Physiological Formulations

Formulation compatibility is a primary bottleneck for in vivo neuropharmacology. WAY 208466, when procured as a dihydrochloride salt, achieves an exceptional aqueous solubility of up to 80 mM (33.63 mg/mL). This outperforms free base 5-HT6 ligands, which typically require harsh organic solvents like DMSO or complex lipid emulsions that can independently confound behavioral or electrophysiological readouts .

Evidence DimensionMaximum Aqueous Solubility
Target Compound DataWAY 208466 dihydrochloride: 80 mM (33.63 mg/mL) in water
Comparator Or BaselineFree base 5-HT6 ligands: Typically <1 mM in water
Quantified DifferenceAchieves >80x higher aqueous solubility, permitting purely aqueous vehicle formulations.
ConditionsStandard laboratory formulation at room temperature

Allows researchers to avoid harsh organic solvents or emulsions that can confound behavioral readouts or precipitate in artificial cerebrospinal fluid.

Strict >100-Fold Selectivity Eliminates Off-Target Noise

WAY 208466 exhibits greater than 100-fold selectivity for the 5-HT6 receptor over a broad panel of other CNS targets. Unlike non-selective serotonergic agents that broadly perturb monoamine systems, WAY 208466 selectively elevates cortical GABA without altering extracellular glutamate or norepinephrine levels. This strict selectivity profile isolates the target pathway without generating off-target neurochemical noise [1].

Evidence DimensionReceptor Binding Selectivity and Off-Target Modulation
Target Compound DataWAY-208466: >100-fold selectivity; no alteration of baseline glutamate/norepinephrine
Comparator Or BaselineNon-selective serotonergic agonists: Confounding modulation of multiple monoamine pathways
Quantified DifferenceIsolates the 5-HT6/GABAergic pathway with zero significant off-target catecholamine or glutamatergic interference.
ConditionsIn vivo microdialysis and broad-panel receptor radioligand binding

Reduces the need for secondary validation assays and antagonist-blocking controls by ensuring the observed phenotype is strictly 5-HT6-mediated.

Longitudinal In Vivo Behavioral Modeling

Because WAY 208466 does not induce neurochemical tolerance after 14 days of continuous administration, it is a highly reliable reference agonist for chronic behavioral paradigms, such as the forced swim test or defensive burying models of anxiety and depression [1].

In Vitro Slice Electrophysiology

The high aqueous solubility of the dihydrochloride salt (up to 80 mM) prevents precipitation in artificial cerebrospinal fluid (aCSF), making it highly suitable for precise perfusion over hippocampal or cortical slices to study 5-HT6-mediated synaptic plasticity .

Selective GABAergic Pathway Isolation

With >100-fold selectivity for the 5-HT6 receptor and a confirmed lack of interference with baseline glutamate or norepinephrine, this compound is an effective pharmacological tool for isolating 5-HT6-dependent GABAergic signaling in complex neural networks[2].

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

347.11037616 Da

Monoisotopic Mass

347.11037616 Da

Heavy Atom Count

24

UNII

0AXW9ALG9W

Wikipedia

WAY-208466

Dates

Last modified: 08-16-2023

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